(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Description
Properties
IUPAC Name |
[5-(methoxymethyl)-4-methyl-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-5(3-10)7-8-6(9)4-11-2/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCBGRDGRKHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1COC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Triazole Derivatives
Triazole rings are typically synthesized via cyclization reactions involving hydrazines and carbonyl compounds. For (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol , the challenge lies in introducing the methoxymethyl (-CH2OCH3) and hydroxymethyl (-CH2OH) groups at specific positions while maintaining regiochemical control. Two primary approaches dominate the literature:
Stepwise Preparation Methods
Starting Material Selection
The synthesis often begins with 1,2,4-triazole or its derivatives. For example, 1-methyl-1,2,4-triazole serves as a common intermediate, synthesized by reacting 1,2,4-triazole with chloromethane in the presence of potassium hydroxide.
Reaction Conditions :
Cyclization Reactions
Cyclization of hydrazine derivatives with carbonyl compounds forms the triazole ring. A representative method involves:
- Reacting thiosemicarbazide with methylglyoxal to form a 1,2,4-triazole-3-thione intermediate.
- Desulfurization using nitric acid/sodium nitrite to yield the triazole core.
Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methylglyoxal, thiosemicarbazide | Ethanol, reflux, 6h | 70% |
| 2 | HNO3, NaNO2 | 0°C → RT, 2h | 65% |
Functionalization Steps
Introduction of Methoxymethyl Group
The methoxymethyl group is introduced via alkylation using methoxymethyl chloride or bromide.
Procedure :
- Dissolve 4-methyl-4H-1,2,4-triazol-3-yl)methanol in dry THF.
- Add NaH (1.2 equiv) at 0°C, followed by methoxymethyl chloride (1.1 equiv).
- Stir at 25°C for 12h.
- Yield : 68%.
Hydroxymethyl Group Installation
The hydroxymethyl group is introduced through carboxylation followed by reduction :
- Lithiation : Treat the triazole with LDA (Lithium Diisopropylamide) at -78°C.
- Carboxylation : Introduce CO2 gas to form a carboxylic acid intermediate.
- Reduction : Reduce the acid to the alcohol using LiAlH4.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Lithiating Agent | LDA (2.2 equiv) |
| Reduction Agent | LiAlH4 (1.5 equiv) |
| Yield | 72.5% |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Analytical Characterization
Synthesized batches are validated using:
Comparative Analysis of Synthetic Routes
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Research
Antifungal Activity : Compounds with triazole structures are known for their antifungal properties. Research indicates that (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol may exhibit similar effects, making it a candidate for developing new antifungal agents .
Cell Culture Applications : This compound serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. Its buffering capacity is essential for maintaining optimal conditions for cellular processes .
Medicinal Chemistry
Drug Development : The compound's structure allows it to interact with various biological targets, suggesting potential therapeutic applications in treating fungal infections and possibly other diseases where triazole derivatives have shown efficacy. Its mechanism of action may involve inhibition of enzyme activity or modulation of receptor functions .
Agricultural Chemistry
Herbicidal Properties : Triazole compounds are often explored for their herbicidal properties. Preliminary studies suggest that derivatives of (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol could be effective against certain weeds, providing an avenue for further agricultural applications .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds similar to (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol showed promising inhibitory effects on fungal growth, suggesting its potential as a lead compound in antifungal drug development.
Case Study 2: Buffering Agent in Cell Cultures
In a controlled experiment involving cell cultures, (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol was tested as a buffering agent. The results demonstrated that it effectively maintained pH stability during cellular metabolism, enhancing cell viability and experimental reproducibility.
Mechanism of Action
The mechanism of action of (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The methoxymethyl group in the target compound reduces lipophilicity compared to decylthio () or phenylethyl () substituents, likely improving aqueous solubility.
- Toxicity : Alkylthio groups (e.g., decylthio in ) are associated with cholestatic liver effects at high doses , whereas polar groups (methoxymethyl, hydroxymethyl) may lower hepatotoxicity risks.
- Bioactivity : Morpholine and piperidine derivatives () show enhanced antifungal and CNS activity, suggesting that nitrogen-containing substituents are critical for target engagement.
Toxicity and Pharmacokinetics
- Acute Toxicity : The decylthio-morpholine derivative () has an LD₅₀ > 2000 mg/kg (Class IV), indicating low acute toxicity. The target compound’s polar substituents may further improve safety margins.
- Subacute Effects : Prolonged exposure to alkylthio-triazoles increases ALP and LDH levels (), whereas hydroxymethyl groups (as in the target) are less likely to cause membrane permeability issues.
Biological Activity
(5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, antioxidant, and anticancer activities. The data presented is drawn from various studies and research findings.
- Molecular Formula : C₇H₁₁N₅O₂
- Molecular Weight : 183.19 g/mol
- CAS Number : 1546458-31-4
- Boiling Point : Predicted at 326.1 ± 52.0 °C .
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazoles showed effective Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 8 | E. coli |
| Triazole Derivative B | 16 | S. aureus |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism reduces the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol exhibits potent antifungal activity against various fungi, including Candida albicans .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS. These assays measure the ability of a substance to scavenge free radicals. The results indicated that triazole derivatives possess significant antioxidant properties comparable to standard antioxidants like ascorbic acid .
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 0.397 | Ascorbic Acid (0.87) |
| ABTS | 0.500 | Trolox (0.85) |
Anticancer Activity
Emerging studies suggest that triazole derivatives may also have anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of signaling proteins involved in cell cycle regulation .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated several triazole derivatives for their antimicrobial efficacy against common pathogens. The results demonstrated that compounds with methoxy groups exhibited enhanced activity compared to their non-methoxy counterparts, suggesting that the presence of methoxy groups may enhance biological activity .
- Antioxidant Properties Investigation : Another research focused on the antioxidant potential of various triazole derivatives, including (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol. The study found that these compounds effectively reduced oxidative stress markers in vitro, indicating their potential utility in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as hydrazine derivatives with carbonyl-containing intermediates. For example, reacting 4-methyl-4H-1,2,4-triazole-3-thiol with methoxymethyl halides in ethanol under reflux (70–80°C) for 6–8 hours yields the target compound. Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol) and catalyst selection (e.g., K₂CO₃ for deprotonation) . Purity is enhanced via recrystallization in ethanol/water mixtures (3:1 v/v), achieving yields >75% .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include O–H stretching (3200–3400 cm⁻¹), C–O (methoxy group, ~1100 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min; retention time ~4.2 min .
- ¹H NMR : Distinct signals for methoxymethyl (–OCH₂–, δ 3.35 ppm) and triazole methyl (–CH₃, δ 2.45 ppm) .
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : Common impurities include unreacted precursors (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) and oxidation byproducts. LC-MS with electrospray ionization (ESI+) in full-scan mode (m/z 100–500) detects impurities at levels ≥0.1%. Quantification via external calibration curves ensures compliance with ICH guidelines (impurity limits <0.15%) .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound to enhance its biological or material properties?
- Methodological Answer :
- Salt Formation : React with sodium/potassium hydroxide in ethanol to form carboxylate salts, improving solubility .
- Metal Complexation : Use ZnSO₄ or CuCl₂ in aqueous methanol to synthesize coordination complexes; confirmed via UV-Vis (d-d transitions at 450–600 nm) .
- Functionalization : Introduce halogen substituents via electrophilic substitution (e.g., Br₂/FeBr₃) to modify electronic properties for optoelectronic applications .
Q. How does the crystal structure influence its physicochemical behavior?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.49 Å, b = 8.37 Å, c = 24.77 Å, β = 97.46°. Hydrogen bonding between the triazole N–H and methanol O–H groups (2.85 Å) stabilizes the lattice, affecting melting point (mp 162–164°C) and solubility . Refinement via SHELXL-2018 (R₁ = 0.037) confirms structural accuracy .
Q. What computational approaches predict the compound’s nonlinear optical (NLO) properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β₀ = 12.3 × 10⁻³⁰ esu) and dipole moment (μ = 4.82 D). Frontier molecular orbitals (HOMO-LUMO gap = 3.71 eV) indicate charge transfer capacity, supporting potential NLO applications .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of triazole derivatives be resolved?
- Analysis : Studies on similar triazoles report conflicting antimicrobial efficacy (e.g., E. coli MIC = 8–64 µg/mL). Resolution requires standardized assays (CLSI guidelines) and controlled substituent effects. For example, methoxymethyl groups may reduce activity compared to thioether derivatives due to decreased membrane permeability .
Methodological Tables
Table 1 : Crystallographic Data for (5-(Methoxymethyl)-4-Methyl-4H-1,2,4-Triazol-3-yl)Methanol
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 7.4941(12) |
| b (Å) | 8.3730(13) |
| c (Å) | 24.770(4) |
| β (°) | 97.455(2) |
| Volume (ų) | 1541.2(4) |
| Z | 4 |
| R₁ | 0.037 |
Table 2 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 75°C |
| Catalyst | K₂CO₃ (1.2 eq) |
| Reaction Time | 7 hours |
| Yield | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
